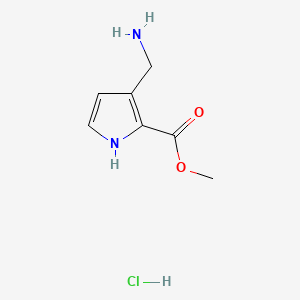
methyl 3-(aminomethyl)-1H-pyrrole-2-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(aminomethyl)-1H-pyrrole-2-carboxylate hydrochloride is a chemical compound with a pyrrole ring structure. It is often used in organic synthesis and has applications in various fields such as medicinal chemistry and material science. The compound is known for its reactivity and versatility in forming various derivatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(aminomethyl)-1H-pyrrole-2-carboxylate hydrochloride typically involves the esterification of 3-(aminomethyl)-1H-pyrrole-2-carboxylic acid with methanol in the presence of hydrochloric acid. This reaction is carried out under reflux conditions to ensure complete conversion to the ester form. The reaction can be summarized as follows:
Esterification: 3-(aminomethyl)-1H-pyrrole-2-carboxylic acid + Methanol + Hydrochloric acid → this compound
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(aminomethyl)-1H-pyrrole-2-carboxylate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Pyrrole-2-carboxylic acid derivatives.
Reduction: Alcohol derivatives of the original ester.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 3-(aminomethyl)-1H-pyrrole-2-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of methyl 3-(aminomethyl)-1H-pyrrole-2-carboxylate hydrochloride involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-(aminomethyl)-1H-indole-2-carboxylate hydrochloride: Similar structure but with an indole ring instead of a pyrrole ring.
Ethyl 2-(aminomethyl)-1H-pyrrole-3-carboxylate hydrochloride: Similar structure but with an ethyl ester group and different substitution pattern.
Uniqueness
Methyl 3-(aminomethyl)-1H-pyrrole-2-carboxylate hydrochloride is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C7H11ClN2O2 |
|---|---|
Peso molecular |
190.63 g/mol |
Nombre IUPAC |
methyl 3-(aminomethyl)-1H-pyrrole-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H10N2O2.ClH/c1-11-7(10)6-5(4-8)2-3-9-6;/h2-3,9H,4,8H2,1H3;1H |
Clave InChI |
IOGRKXKGSFBIFN-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=CN1)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Potassium (3-oxabicyclo[4.1.0]heptan-1-YL)trifluoroborate](/img/structure/B13454461.png)

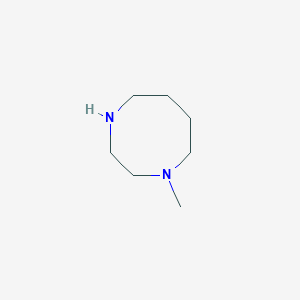
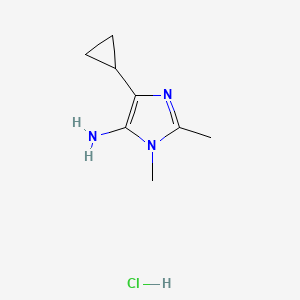
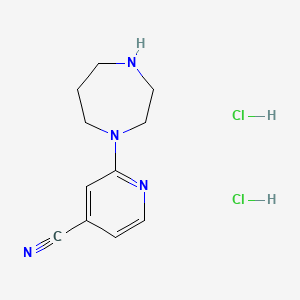
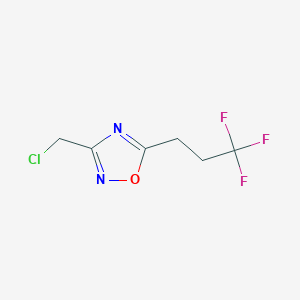
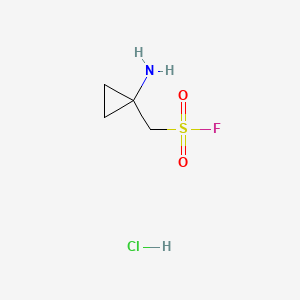
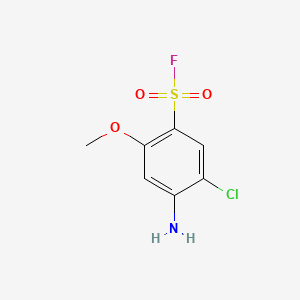
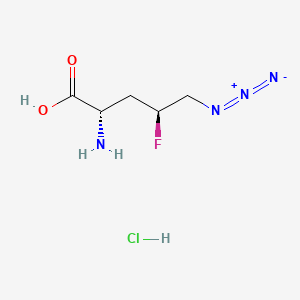

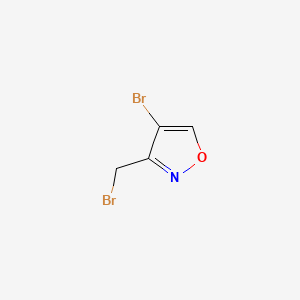
![4,4,5,5-Tetramethyl-2-[4-(propan-2-ylsulfanyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B13454533.png)

![5-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B13454549.png)
